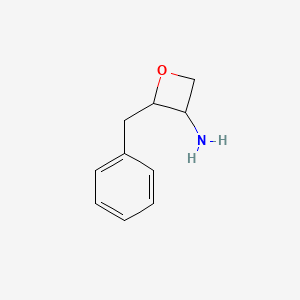

2-Benzyloxetan-3-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Benzyloxetan-3-amine is an organic compound that features an oxetane ring substituted with a benzyl group and an amine group. The oxetane ring is a four-membered cyclic ether, which is known for its strained structure and reactivity. The presence of the benzyl group and the amine group makes this compound particularly interesting for various chemical applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyloxetan-3-amine typically involves the formation of the oxetane ring followed by the introduction of the benzyl and amine groups. One common method is the cyclization of a suitable precursor, such as a halohydrin, under basic conditions to form the oxetane ring. The benzyl group can be introduced via a nucleophilic substitution reaction, and the amine group can be added through reductive amination or other amination techniques.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness

Análisis De Reacciones Químicas

Acylation Reactions

The primary amine undergoes acylation with acid chlorides or anhydrides to form stable amides. This reaction typically requires a base (e.g., NaHCO₃ or NEt₃) to neutralize HCl byproducts .

Example Reaction:

2 Benzyloxetan 3 amine+CH3COClNEt3N Acetyl 2 benzyloxetan 3 amine+HCl

Key Conditions:

Oxetane Ring-Opening Reactions

The strained oxetane ring undergoes acid-catalyzed ring-opening via nucleophilic attack. For example, in HCl, the ring opens to form a 1,3-amino alcohol derivative.

Mechanism:

-

Protonation of the oxetane oxygen.

-

Nucleophilic attack by water or alcohols at the less substituted carbon (C2 or C4).

-

Formation of a diol or alkoxy alcohol intermediate.

Example Reaction:

2 Benzyloxetan 3 amine+HCl→3 Amino 2 benzyl 1 3 propanediol

Applications:

-

Synthesis of β-amino alcohols, precursors for chiral ligands or pharmaceuticals.

N-Alkylation via Borrowing Hydrogen Methodology

The amine can be alkylated using alcohols in the presence of Mn(I) or Ru catalysts via a borrowing hydrogen mechanism . This atom-economic method avoids stoichiometric waste.

General Conditions:

-

Catalyst: Mn(I) pincer complex (e.g., Mn-PNP)

-

Solvent: Toluene or ethanol

-

Temperature: 80–120°C

Example Reaction:

2 Benzyloxetan 3 amine+R OHMn catalystN Alkyl 2 benzyloxetan 3 amine+H2O

Reductive Benzylation and Deprotection

The benzyl group can be removed via hydrogenolysis (H₂, Pd/C) to yield oxetan-3-amine, a versatile intermediate for further functionalization .

Key Reaction:

2 Benzyloxetan 3 amine+H2Pd COxetan 3 amine+Toluene

Conditions:

-

Pressure: 1–3 atm H₂

-

Solvent: Methanol or ethanol

-

Yield: >90%

Condensation with Carbonyl Compounds

The amine reacts with aldehydes or ketones to form Schiff bases (imines), which are intermediates in reductive amination or heterocycle synthesis .

Example Reaction:

2 Benzyloxetan 3 amine+RCHO→RCH N 2 benzyloxetan 3 yl +H2O

Applications:

Nucleophilic Substitution Reactions

The amine acts as a nucleophile in SN2 reactions with alkyl halides or sulfonates to form secondary amines .

Example Reaction:

2 Benzyloxetan 3 amine+CH3I→N Methyl 2 benzyloxetan 3 amine+HI

Conditions:

-

Base: K₂CO₃ or NaH

-

Solvent: DMF or acetonitrile

Key Research Findings

-

Catalytic N-Alkylation

Mn(I) pincer catalysts enable efficient alkylation with alcohols, achieving >90% selectivity for monoalkylation . -

Ring-Opening Selectivity

Acidic conditions favor attack at the C2 position of the oxetane due to steric hindrance at C4. -

Benzyl Deprotection

Hydrogenolysis proceeds without ring degradation, preserving the oxetane core .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Properties

2-Benzyloxetan-3-amine has been investigated for its potential use as an anticancer agent. Research indicates that compounds with similar structural features exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of oxetane compounds can induce apoptosis in cancer cells, suggesting that this compound may possess similar properties .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of oxetane derivatives. Compounds like this compound could potentially mitigate neurodegenerative diseases by modulating pathways involved in oxidative stress and inflammation. These findings are crucial as they open avenues for developing new therapeutic agents targeting neurodegenerative disorders .

Material Science

Polymer Chemistry

In material science, this compound has been utilized as a monomer in the synthesis of novel polymers. Its unique structure allows for the incorporation into polymer chains, enhancing properties such as flexibility and thermal stability. The use of such compounds in creating high-performance materials is an area of active research .

Coatings and Adhesives

The incorporation of this compound into coatings and adhesives has shown promising results. Its chemical stability and adhesion properties make it suitable for applications in protective coatings for metals and plastics, improving durability and resistance to environmental factors .

Catalysis

Organic Synthesis

this compound has been explored as a catalyst in organic reactions, particularly in the synthesis of complex molecules. Its ability to facilitate reactions such as carbonylation and cyclization is noteworthy. For example, studies have demonstrated that oxetane-containing catalysts can enhance reaction yields significantly compared to traditional catalysts .

Case Study: Carbonylation Reactions

A detailed study showcased the effectiveness of this compound in promoting carbonylation reactions, leading to the formation of β-lactones with high selectivity. The reaction conditions were optimized to achieve maximum conversion rates, demonstrating the compound's utility in synthetic organic chemistry .

Data Tables

Mecanismo De Acción

The mechanism of action of 2-Benzyloxetan-3-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The oxetane ring can act as a reactive intermediate, participating in various biochemical pathways. The benzyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes.

Comparación Con Compuestos Similares

2-Benzyloxetan-3-ol: Similar structure but with a hydroxyl group instead of an amine.

2-Phenyl-1,3-oxazolidine: Contains a five-membered ring with nitrogen and oxygen.

Benzylamine: Lacks the oxetane ring but has a benzyl group and an amine group.

Uniqueness: 2-Benzyloxetan-3-amine is unique due to the presence of the strained oxetane ring, which imparts distinct reactivity and stability characteristics. The combination of the benzyl group and the amine group further enhances its versatility in chemical synthesis and biological applications.

Propiedades

IUPAC Name |

2-benzyloxetan-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c11-9-7-12-10(9)6-8-4-2-1-3-5-8/h1-5,9-10H,6-7,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZLWSNOUMPCJGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(O1)CC2=CC=CC=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.